Isogosferol

描述

Isogosferol is a furanocoumarin compound isolated from the seed shells of Citrus junos, a plant traditionally used in Asian medicine for treating various ailments such as coughs, dyspepsia, diabetes, asthma, neuralgia, and inflammatory disorders . This compound has garnered attention due to its potent anti-inflammatory properties .

准备方法

Synthetic Routes and Reaction Conditions

Isogosferol can be synthesized through bioactivity-guided fractionation of methanolic extracts from Citrus junos seed shells . The process involves isolating the compound from the extract and purifying it using chromatographic techniques .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to its extraction from natural sources rather than large-scale synthetic production .

化学反应分析

Types of Reactions

Isogosferol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of this compound.

科学研究应用

Chemical Properties and Mechanism of Action

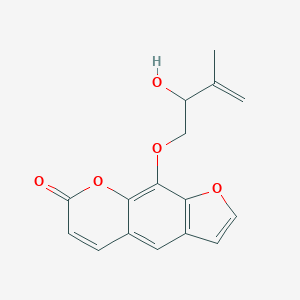

Isogosferol is characterized by a linear structure featuring a furan ring fused to a coumarin nucleus. Its molecular structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications. The compound exhibits anti-inflammatory properties primarily through the inhibition of nitric oxide production and the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Study on Citrus Junos Seed Shells

A pivotal study isolated this compound from Citrus junos seed shells using bioactivity-guided fractionation. The findings highlighted this compound's ability to suppress inflammatory mediators effectively:

- Experimental Setup : RAW 264.7 macrophages were treated with LPS to induce inflammation, followed by treatment with varying concentrations of this compound.

- Results : The study reported a significant decrease in NO production and inflammatory cytokines when treated with this compound, confirming its potential as an anti-inflammatory agent .

Antibacterial Properties

This compound has also shown promise in exhibiting antibacterial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways within bacterial cells.

Comparative Study on Antibacterial Activity

A comparative analysis evaluated the antibacterial effects of this compound against standard bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These results indicate that this compound possesses significant antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Traditional Medicine

This compound's presence in traditional medicine formulations suggests its historical use for treating various ailments. The compound's bioactivity aligns with traditional claims regarding its therapeutic benefits.

Future Research Directions

Further research is necessary to explore the full therapeutic potential of this compound, including:

- Clinical Trials : Evaluating its efficacy and safety in human subjects.

- Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its biological effects.

- Formulation Development : Investigating potential formulations for enhanced bioavailability and targeted delivery.

作用机制

Isogosferol exerts its effects by modulating various molecular targets and pathways involved in the inflammatory response. It inhibits the production of nitric oxide and the expression of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated macrophages . Additionally, this compound reduces the phosphorylation of extracellular-regulated kinases and the release of interleukin-1 beta, a central mediator of inflammation .

相似化合物的比较

Isogosferol is unique among furanocoumarins due to its potent anti-inflammatory properties. Similar compounds include:

Imperatorin: Another furanocoumarin with anti-inflammatory and anticancer properties.

Heraclenin: Known for its antimicrobial and anti-inflammatory activities.

Compared to these compounds, this compound has shown more potent inhibition of inflammatory mediators, making it a promising candidate for therapeutic applications .

生物活性

Isogosferol, a furanocoumarin derived from Citrus junos seeds, has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and antioxidant contexts. This article synthesizes current research findings, case studies, and experimental data to elucidate the biological activities of this compound.

This compound is classified as a furanocoumarin, a subclass of coumarins known for their diverse biological activities. Its molecular structure contributes to its interaction with various biological pathways, particularly those involved in inflammation and oxidative stress.

Research has demonstrated that this compound exerts significant anti-inflammatory effects through multiple mechanisms:

- Nitric Oxide Production : this compound inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound showed an IC50 value of 148 μM, indicating strong potency compared to other tested compounds .

- Cytokine Modulation : It effectively reduces levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), which plays a critical role in mediating inflammatory responses . In experiments, treatment with this compound at concentrations of 50, 100, and 200 μM significantly decreased IL-1β levels.

- Inhibition of iNOS and COX-2 : this compound downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both vital enzymes in the inflammatory process. Western blot analyses confirmed reduced protein levels of these enzymes upon treatment with this compound .

Data Summary

The following table summarizes key findings from studies on the anti-inflammatory effects of this compound:

| Parameter | Effect | Concentration (μM) | IC50 (μM) |

|---|---|---|---|

| Nitric Oxide Production | Inhibition | 25 - 200 | 148 |

| IL-1β Levels | Decreased | 50 - 200 | N/A |

| iNOS Expression | Downregulation | 25 - 200 | N/A |

| COX-2 Expression | Downregulation | 25 - 200 | N/A |

Antioxidant Activity

This compound also exhibits antioxidant properties, contributing to its therapeutic potential in mitigating oxidative stress-related diseases. Studies have shown that extracts containing this compound can significantly reduce reactive oxygen species (ROS) production in cellular models exposed to oxidative stress .

Case Studies and Clinical Relevance

Several studies have explored the clinical implications of this compound's biological activities:

- Pulmonary Inflammation : A study investigated the effects of Citrus junos extracts on PM10-induced pulmonary inflammation in mice. The results indicated that treatment with this compound-rich extracts led to a significant reduction in inflammatory markers and oxidative stress indicators, highlighting its potential as a therapeutic agent for respiratory conditions .

- Cancer Research : this compound's role in cancer therapy has been explored through its ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary findings suggest that furanocoumarins may enhance immune responses against tumors .

属性

IUPAC Name |

9-(2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7,12,17H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUPRHIHXSAWDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967926 | |

| Record name | 9-[(2-Hydroxy-3-methylbut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53319-52-1 | |

| Record name | Isogospherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053319521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[(2-Hydroxy-3-methylbut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of isogosferol?

A: this compound exhibits anti-inflammatory activity. Research shows it can significantly reduce the production of inflammatory mediators such as nitric oxide (NO) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated murine macrophages []. This effect is linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, along with the reduced phosphorylation of extracellular-regulated kinases (ERK)1/2 [].

Q2: Can you elaborate on the role of this compound in plants?

A: While this compound itself might not be directly synthesized by plants, its formation through the photo-oxidation of imperatorin by chlorophyll and visible light has been demonstrated []. This suggests a potential role of this compound in the plant's response to light and oxidative stress. Further research is needed to fully elucidate its function in plant physiology.

Q3: What is known about the antibacterial activity of this compound?

A: While this compound was isolated from Levisticum officinale alongside other compounds like oxypeucedanin and falcarindiol, it did not demonstrate significant antibacterial activity against multidrug-resistant Mycobacterium tuberculosis []. Interestingly, falcarindiol, another compound isolated in the same study, displayed notable activity against MDR M. tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) [].

Q4: What are the known sources of this compound?

A4: this compound has been isolated from various plant sources, including:

- Citrus junos seed shells []

- Angelica dahurica roots []

- Prangos lophoptera roots []

- Levisticum officinale roots []

- Pleurospermum rivulorum underground part []

Q5: What analytical techniques are useful for studying this compound?

A: The isolation and identification of this compound from plant extracts typically involve a combination of chromatographic techniques like column chromatography and HPLC []. Structural elucidation relies heavily on spectroscopic data analysis, including 1D & 2D NMR and HRMS []. Further research on this compound's properties and biological activities may employ techniques like cell-based assays, animal models, and potentially clinical trials, depending on the research focus.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。